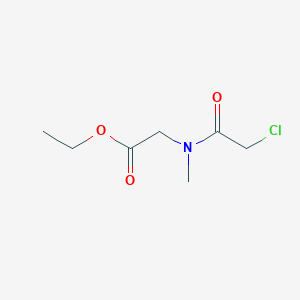

ethyl 2-(2-chloro-N-methylacetamido)acetate

Description

Contextualizing Complex Chemical Structures within Synthetic Endeavors

The synthesis of complex molecules is akin to architectural design, where the final structure's function is intrinsically linked to its form. Chemists employ a variety of strategies to build these intricate three-dimensional arrangements of atoms. These endeavors often involve multi-step reaction sequences where the careful introduction and modification of functional groups are paramount. The complexity of a target molecule dictates the level of sophistication required in the synthetic approach, often necessitating the use of specialized reagents and intermediates.

Overview of Precursors and Chemical Building Blocks in Contemporary Organic Chemistry

Chemical building blocks are relatively simple molecules that serve as the foundational units for constructing more complex organic compounds. wikipedia.orgbiosynth.com Their importance lies in their ability to be readily incorporated into a growing molecular framework. These precursors often contain specific functionalities that allow for predictable and high-yielding chemical transformations. The availability of a diverse array of chemical building blocks is crucial for the rapid and efficient synthesis of new chemical entities.

Emerging Trends in the Synthesis of N-Acylamino Acid Derivatives

N-acylamino acid derivatives are a significant class of organic compounds with wide-ranging biological activities and applications, including their use as surfactants and in peptide synthesis. chemicalbook.comchemicalbook.comchemicalbook.com Current research in this area focuses on the development of more efficient and environmentally friendly synthetic methods. chemicalbook.comchemicalbook.com This includes the use of enzymatic catalysis and the development of novel chemical strategies that avoid harsh reagents and minimize byproducts. The synthesis of these derivatives often relies on the acylation of amino acid esters, a reaction for which a precursor like ethyl 2-(2-chloro-N-methylacetamido)acetate would be theoretically well-suited. nih.govscielo.br

A Theoretically Potent, Yet Undocumented, Intermediate

Structural and Chemical Properties

The key features of this compound are its ethyl ester, its N-methylacetamido group, and the chloroacetyl moiety. This combination of functional groups makes it a trifunctional molecule, with each group offering a potential site for chemical modification.

| Property | Value |

| Molecular Formula | C7H12ClNO3 |

| Molecular Weight | 193.63 g/mol |

| Key Functional Groups | Ethyl ester, N-methyl-N-chloroacetyl amide |

| Predicted XlogP | 0.6 |

Data from PubChem. uni.lu

The presence of a reactive chlorine atom on the acetyl group provides an electrophilic site for nucleophilic substitution reactions. The tertiary amide bond is generally stable, providing a robust scaffold. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification.

Potential Synthetic Applications

Theoretically, this compound could serve as a versatile precursor in the synthesis of a variety of more complex molecules. For instance, the chloroacetyl group is a well-known handle for introducing a two-carbon unit and can react with a wide range of nucleophiles, such as amines, thiols, and carbanions. This would allow for the facile construction of larger, more elaborate N-acylamino acid derivatives.

The N-methyl group on the amide nitrogen prevents epimerization at the adjacent alpha-carbon, which is a crucial consideration in the synthesis of chiral molecules. The ethyl ester provides a readily modifiable handle for further synthetic transformations, including peptide couplings.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(2-chloroacetyl)-methylamino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO3/c1-3-12-7(11)5-9(2)6(10)4-8/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTMJRQXUGBDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001246407 | |

| Record name | N-(2-Chloroacetyl)-N-methylglycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24515-53-5 | |

| Record name | N-(2-Chloroacetyl)-N-methylglycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24515-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloroacetyl)-N-methylglycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-chloro-N-methylacetamido)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Design for Ethyl 2 2 Chloro N Methylacetamido Acetate

Precursor Selection and Chemical Feedstock Analysis

The efficient synthesis of the target compound is fundamentally dependent on the judicious selection of its primary precursors. The analysis of these starting materials involves evaluating their commercial availability, purity standards, inherent reactivity, and economic viability for scalable production.

Evaluation of Starting Materials: Availability, Purity, and Reactivity Profiles

The most direct synthetic routes to ethyl 2-(2-chloro-N-methylacetamido)acetate logically converge on a few key starting materials. The core structure can be envisioned as being assembled from a sarcosine (B1681465) (N-methylglycine) derivative and a chloroacetylating agent.

Ethyl N-methylglycinate (Sarcosine ethyl ester): This compound serves as an ideal precursor, containing both the required N-methylamino group and the ethyl ester functionality. It is commercially available and can be synthesized by the esterification of N-methylglycine (sarcosine), a naturally occurring amino acid derivative. Its reactivity is centered on the secondary amine, which is a potent nucleophile, readily undergoing acylation.

N-methylglycine (Sarcosine): As a readily available and inexpensive amino acid, sarcosine is a primary feedstock. Using sarcosine directly would necessitate an esterification step either before or after the N-acylation reaction.

Chloroacetyl Chloride: This is a highly reactive and common chemical feedstock used for introducing a chloroacetyl group. As an acyl chloride, it reacts readily with nucleophiles like amines in a process known as acylation. Its high reactivity requires handling under anhydrous conditions to prevent hydrolysis.

Ethanol (B145695): Utilized as a reagent for esterification, ethanol is a widely available, high-purity, and low-cost solvent and reactant. youtube.com

Ethyl Chloroacetate (B1199739): This bifunctional molecule contains both an ethyl ester and a reactive carbon-chlorine bond. While it could theoretically be used, constructing the N-methylacetamido portion from it would be a more convoluted process compared to using sarcosine derivatives. It is primarily prepared via the esterification of chloroacetic acid. youtube.comgoogle.com

| Precursor | Role in Synthesis | Key Reactivity Profile | Commercial Availability |

|---|---|---|---|

| Ethyl N-methylglycinate | Core structure provider (N-methyl and ethyl acetate (B1210297) moieties) | Nucleophilic secondary amine | High |

| N-methylglycine (Sarcosine) | Primary feedstock for Ethyl N-methylglycinate | Nucleophilic secondary amine; Carboxylic acid for esterification | High |

| Chloroacetyl Chloride | Acylating agent (introduces chloroacetyl group) | Highly electrophilic carbonyl carbon | High |

| Ethanol | Esterifying agent | Nucleophilic hydroxyl group (in acid-catalyzed esterification) | Very High |

Comparative Assessment of Cost-Effectiveness and Scalability of Precursors

Route starting from N-methylglycine vs. Ethyl N-methylglycinate: Synthesizing the target compound from N-methylglycine introduces an additional step—esterification. While N-methylglycine is generally less expensive than its ethyl ester derivative, the cost of the additional reaction (reagents, energy, time, and purification) must be factored in. For large-scale industrial production, a two-step process starting from sarcosine may be more cost-effective. For laboratory-scale synthesis, the convenience of starting with the pre-made ester, ethyl N-methylglycinate, often outweighs the higher initial cost.

Choice of Acylating Agent: Chloroacetyl chloride is a standard, cost-effective reagent for chloroacetylation. Alternative methods, such as using chloroacetic acid with a coupling agent, would significantly increase costs and are generally reserved for substrates sensitive to acyl chlorides.

Scalability: All the primary precursors—N-methylglycine, ethanol, and chloroacetyl chloride—are produced on a large industrial scale. The reactions involved, such as N-acylation and esterification, are standard and well-understood chemical transformations that are readily scalable. Therefore, the synthesis of this compound is considered highly scalable.

Reaction Pathways and Mechanistic Considerations

The construction of this compound can be approached via several strategic pathways. The most logical approach involves the acylation of ethyl N-methylglycinate. Alternative routes, such as performing an alpha-halogenation on a non-halogenated precursor or esterifying a pre-acylated acid, present different mechanistic challenges and efficiencies.

Detailed Analysis of Acylation Reactions at the Amide Nitrogen

The most direct and efficient pathway to the target molecule is the N-acylation of ethyl N-methylglycinate with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Mechanism:

The lone pair of electrons on the nitrogen atom of ethyl N-methylglycinate acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

This forms a tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom carries a positive charge.

The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

A base, typically a tertiary amine like triethylamine (B128534) or an inorganic base like potassium carbonate, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. orgsyn.orgchemicalbook.com The use of a base is crucial as the generated HCl would otherwise protonate the starting amine, rendering it non-nucleophilic.

This reaction is typically high-yielding and proceeds rapidly under mild conditions, making it the preferred method for forming the N-acetyl bond in the target compound.

Investigation of Alpha-Halogenation Strategies and Selectivity

An alternative, though less direct, synthetic strategy would involve the synthesis of ethyl 2-(N-methylacetamido)acetate followed by a selective alpha-halogenation to introduce the chlorine atom. This reaction can be catalyzed by either acid or base. chemistrysteps.com

Acid-Catalyzed Halogenation: Under acidic conditions, the amide would first tautomerize to its enol form. This enol is the active nucleophile that attacks the halogen (e.g., Cl₂). libretexts.org This method typically results in mono-halogenation because the introduced electron-withdrawing halogen deactivates the product towards further enol formation. wikipedia.org

Base-Catalyzed Halogenation: In the presence of a base, an enolate is formed by deprotonating the alpha-carbon. chemistrysteps.com This enolate then attacks the halogen. A significant drawback of this method is the difficulty in stopping the reaction at mono-halogenation. The electron-withdrawing effect of the first halogen increases the acidity of the remaining alpha-protons, making the mono-halogenated product more reactive than the starting material. chemistrysteps.comwikipedia.org This often leads to polyhalogenated products.

Given the potential for side reactions and the difficulty in controlling selectivity, the alpha-halogenation of a pre-formed amide ester is a less favorable synthetic route compared to the direct acylation with chloroacetyl chloride.

Esterification Processes and Yield Optimization

This pathway becomes relevant if the synthesis starts with N-methylglycine, which is first acylated to form 2-(2-chloro-N-methylacetamido)acetic acid, followed by esterification with ethanol. The most common method for this transformation is the Fischer-Speier esterification.

Mechanism: This is an acid-catalyzed equilibrium reaction.

A strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

The nucleophilic oxygen of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

A proton transfer occurs, followed by the elimination of a water molecule.

Deprotonation of the resulting ester yields the final product and regenerates the acid catalyst.

Yield Optimization: Because Fischer esterification is an equilibrium process, its yield can be maximized by applying Le Chatelier's principle. This is typically achieved in one of two ways:

Using a large excess of one of the reactants, usually the less expensive one (ethanol).

Removing water as it is formed, often by azeotropic distillation using a Dean-Stark apparatus. google.com

While a viable route, it involves an additional step compared to starting with ethyl N-methylglycinate, but can be a cost-effective strategy for large-scale production.

| Pathway | Key Reaction | Starting Materials | Advantages | Disadvantages |

|---|---|---|---|---|

| A: Direct Acylation | Nucleophilic Acyl Substitution | Ethyl N-methylglycinate, Chloroacetyl chloride | Direct, high-yielding, excellent selectivity | Higher initial cost of starting ester |

| B: Halogenation Last | Alpha-Halogenation | Ethyl 2-(N-methylacetamido)acetate, Cl₂ | Utilizes simpler acetylating agent | Poor selectivity, risk of polyhalogenation chemistrysteps.com |

| C: Esterification Last | Fischer Esterification | 2-(2-chloro-N-methylacetamido)acetic acid, Ethanol | Uses inexpensive N-methylglycine feedstock | Additional reaction step, equilibrium limitations |

Exploration of Alternative Synthetic Routes: Convergent vs. Linear Approaches

Linear Synthesis: A linear synthesis involves the sequential modification of a starting material through a series of consecutive reactions. For the target compound, a plausible linear route would commence with a simple precursor, such as sarcosine (N-methylglycine), and proceed step-by-step.

Route A: Esterification followed by Acylation.

Esterification: Sarcosine is first converted to its ethyl ester, ethyl 2-(methylamino)acetate (also known as ethyl sarcosinate). This is typically achieved via a Fischer esterification, reacting sarcosine with ethanol in the presence of an acid catalyst like hydrochloric acid or thionyl chloride.

Acylation: The resulting ethyl 2-(methylamino)acetate is then acylated using a chloroacetylating agent. A common and effective reagent for this transformation is chloroacetyl chloride, usually in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct.

Route B: Acylation followed by Esterification.

Acylation: Sarcosine is first N-acylated with chloroacetyl chloride to form N-(chloroacetyl)sarcosine.

Esterification: The resulting carboxylic acid is then esterified using ethanol under acidic conditions to yield the final product.

For this compound, a convergent approach would involve:

Fragment A Synthesis: Preparation of ethyl 2-(methylamino)acetate from precursors like glycine (B1666218) or sarcosine. semanticscholar.org

Fragment B Preparation: Sourcing or preparing the acylating agent, chloroacetyl chloride.

Fragment Coupling: The final, and only, coupling step involves reacting Fragment A with Fragment B under optimized conditions.

Table 1: Comparison of Synthetic Strategies

| Parameter | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Overall Strategy | Step-by-step modification of a single starting material. A → B → C → Product. | Independent synthesis of key fragments followed by a final coupling step. A → B; C → D; B + D → Product. wikipedia.org |

| Overall Yield | Generally lower, as it is the mathematical product of each step's yield. wikipedia.org | Generally higher, as the number of steps in the longest sequence is reduced. scholarsresearchlibrary.com |

| Purification | Can be complex, as impurities may carry over through multiple steps. | Often simpler, as key fragments are purified independently before the final coupling. |

| Efficiency | Less efficient for longer sequences due to compounding yield losses. | More efficient, especially for complex molecules, allowing for parallel workstreams. |

Optimization of Reaction Conditions

The critical step in the most likely synthetic route is the N-acylation of ethyl 2-(methylamino)acetate with chloroacetyl chloride. Optimization of this reaction is paramount for achieving high yield and purity.

The choice of solvent can significantly influence the rate and outcome of N-acylation reactions. Solvents affect the solubility of reactants, stabilize transition states, and can participate in the reaction mechanism. For the chloroacetylation of an amino ester, a range of solvents could be considered.

Aprotic Nonpolar Solvents (e.g., Hexanes): These are generally poor choices as the reactants, particularly the amino ester salt, may have limited solubility.

Aprotic Polar Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Acetonitrile, Ethyl Acetate): These are often the preferred solvents. They effectively dissolve both the amino ester and the acyl chloride without interfering with the reaction. Dichloromethane is a common choice for its inertness and ease of removal. prepchem.com

Protic Solvents (e.g., Water, Ethanol): While seemingly "green," these solvents can compete with the amine for the highly reactive chloroacetyl chloride, leading to hydrolysis or transesterification byproducts and thus lower yields of the desired amide. tandfonline.com However, reactions in aqueous systems, often using a biphasic setup with a base like sodium bicarbonate, can be successful and offer environmental benefits. tandfonline.comresearchgate.net

Solvent-Free Conditions: Some N-acylations can be performed neat (without solvent), which is an environmentally friendly approach. orientjchem.org This often requires careful temperature control to manage the exothermic nature of the reaction.

Table 2: Hypothetical Effect of Solvent on N-Chloroacetylation

| Solvent | Relative Reaction Rate | Potential Side Reactions | Typical Yield Range |

|---|---|---|---|

| Dichloromethane (DCM) | Fast | Minimal | High (>90%) |

| Tetrahydrofuran (THF) | Fast | Minimal | High (>90%) |

| Acetonitrile | Moderate-Fast | Minimal | Good-High (85-95%) |

| Water (biphasic) | Fast | Hydrolysis of acyl chloride | Moderate-High (70-90%) tandfonline.com |

| Solvent-Free | Very Fast | Potential for thermal degradation | Variable, can be very high orientjchem.org |

While the reaction between a secondary amine and a highly reactive acyl chloride is often rapid and uncatalyzed, the use of additives, particularly bases, is essential.

Brønsted Base Catalysis/Promotion: The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it unreactive. Therefore, at least one equivalent of a non-nucleophilic base is required as an HCl scavenger. Tertiary amines like triethylamine (Et3N) or pyridine (B92270) are commonly used. tandfonline.com Inorganic bases such as sodium bicarbonate or potassium carbonate can also be employed, particularly in biphasic or aqueous systems. prepchem.com

Lewis Acid Catalysis: Lewis acids like iodine, zinc chloride (ZnCl₂), or aluminum chloride (AlCl₃) can catalyze N-acylation reactions. tandfonline.comresearchgate.net They function by coordinating to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. While effective, this is often unnecessary for highly reactive acyl chlorides and may complicate purification.

Brønsted Acid Catalysis: While counterintuitive for a reaction that consumes a base, certain Brønsted acids like acetic acid have been shown to catalyze N-acylation when using less reactive acylating agents like esters. rsc.orgresearchgate.net This proceeds through a different mechanism and is not typically relevant for reactions involving acyl chlorides.

Table 3: Performance of Common Bases/Catalysts for N-Acylation

| Catalyst/Base | Type | Function | Typical Loading | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Triethylamine (Et3N) | Brønsted Base | HCl Scavenger | 1.0 - 1.2 eq. | Good solubility in organic solvents. | Forms a salt that must be filtered or washed out. |

| Pyridine | Brønsted Base | HCl Scavenger | 1.0 - 1.2 eq. | Can also act as a nucleophilic catalyst. | Can be difficult to remove; toxic. |

| Sodium Bicarbonate (NaHCO₃) | Brønsted Base | HCl Scavenger | 1.5 - 2.0 eq. | Inexpensive, easy to remove with aqueous wash. prepchem.com | Limited solubility in organic solvents, requires vigorous stirring. |

| Iodine (I₂) | Lewis Acid | Activates Acyl Chloride | 0.1 eq. | Mild conditions, high efficiency. tandfonline.com | May not be necessary for reactive substrates. |

Temperature is a critical parameter in controlling reaction rate and selectivity.

Temperature: The N-acylation of amines with chloroacetyl chloride is typically a highly exothermic reaction. Consequently, reactions are often performed at reduced temperatures (e.g., 0 °C to room temperature) to control the reaction rate, prevent the formation of byproducts from overheating, and ensure safety. prepchem.comorgsyn.org Running the reaction at 0 °C during the addition of the acyl chloride is a common strategy. Allowing the reaction to slowly warm to room temperature often ensures completion without compromising purity. High temperatures are generally avoided as they can promote side reactions or degradation of the product.

Pressure: For most liquid-phase batch syntheses of this type, the reaction is conducted at atmospheric pressure. Pressure is not a significant variable influencing the kinetics or thermodynamics of the reaction. nih.gov In specialized continuous-flow systems, elevated pressure might be used to allow for superheating of solvents, which can dramatically increase reaction rates, but this is less common for standard laboratory preparations. researchgate.nethep.com.cn

Table 4: Impact of Temperature on Reaction Profile

| Temperature | Reaction Rate | Purity/Byproduct Formation | Recommendation |

|---|---|---|---|

| -10 °C to 0 °C | Controlled, Moderate | High purity, minimal byproducts. prepchem.com | Ideal for controlled addition of reagents. |

| Room Temperature (~25 °C) | Fast | Generally good purity, slight risk of side reactions. | Suitable for stirring to completion after initial addition. |

| > 50 °C | Very Fast / Uncontrolled | Increased risk of byproduct formation and degradation. | Generally not recommended. |

The molar ratio of the reactants is crucial for maximizing conversion and minimizing waste.

Amine vs. Acylating Agent: A stoichiometry of 1:1 is theoretically required. In practice, a slight excess (e.g., 1.05 to 1.1 equivalents) of the chloroacetyl chloride is often used to ensure that the more valuable amino ester is fully consumed. tandfonline.com A large excess of the acylating agent should be avoided as it can lead to difficult purifications and potential side reactions.

Base Stoichiometry: The amount of base should be at least stoichiometric to the amount of HCl produced (i.e., one equivalent relative to the limiting reagent). An excess of the base (e.g., 1.1 to 1.5 equivalents) is often used to ensure the reaction medium remains basic and to drive the reaction to completion.

Purification and Isolation Techniques in Synthetic Procedures

Following the completion of the reaction, a systematic workup and purification procedure is required to isolate the pure this compound.

Reaction Quenching and Workup: The reaction is typically quenched by adding water or a dilute aqueous solution. This step serves to dissolve the hydrochloride salt byproduct (e.g., triethylammonium (B8662869) chloride) and hydrolyze any remaining chloroacetyl chloride.

Liquid-Liquid Extraction: The product is extracted from the aqueous mixture into an immiscible organic solvent, such as ethyl acetate, dichloromethane, or diethyl ether. chemicalbook.com The organic layer is separated, and the aqueous layer may be extracted several more times to maximize recovery.

Washing: The combined organic extracts are washed sequentially to remove impurities:

A wash with a dilute acid (e.g., 1 M HCl) removes any unreacted tertiary amine base.

A wash with a saturated sodium bicarbonate solution neutralizes any remaining acidic species.

A final wash with brine (saturated NaCl solution) removes the bulk of the dissolved water from the organic phase.

Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. lookchem.com

Final Purification: Depending on the purity of the crude product and its physical state (solid or liquid), a final purification step is employed.

Recrystallization: If the product is a crystalline solid, recrystallization from a suitable solvent system is a highly effective method for achieving excellent purity. orgsyn.org

Column Chromatography: For non-crystalline solids or oils, purification is often achieved by silica (B1680970) gel column chromatography, eluting with a solvent system (e.g., a mixture of hexanes and ethyl acetate) that separates the product from any remaining starting materials or byproducts based on polarity.

Distillation: If the product is a thermally stable liquid, vacuum distillation can be an effective method for purification on a larger scale.

The choice of purification method depends on the specific properties of the target compound and the nature of the impurities present.

Chromatographic Purification Methods: Column Chromatography, Flash Chromatography

Chromatographic techniques are powerful tools for purifying N-acylated amino acid esters from complex reaction mixtures. science.gov Column chromatography, including its more rapid variant, flash chromatography, separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase (the eluent). rsc.org

For compounds structurally analogous to this compound, solvent systems of varying polarity are employed to achieve effective separation. Common eluents include mixtures of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate. rsc.org The polarity of the eluent mixture is typically optimized using thin-layer chromatography (TLC) to achieve a good separation between the desired product and impurities. For more polar N-acylated amino acid derivatives, systems like dichloromethane/methanol (B129727) may be used. reddit.com

Final purity analysis of the collected fractions is often accomplished by gas-liquid chromatography or high-performance liquid chromatography (HPLC). science.govnih.gov For N-acyl amino acid surfactants, reversed-phase HPLC has been used effectively after derivatization to aid detection. researchgate.net

Table 1: Examples of Chromatographic Conditions for Related N-Acyl Amino Acid Derivatives

| Compound Type | Stationary Phase | Eluent System | Detection Method | Reference |

|---|---|---|---|---|

| Imidazo pyridine analogues | Silica Gel | 60-90% Ethyl acetate in hexane | TLC | rsc.org |

| Orthogonally protected α-amino esters | Silica Gel | Ethyl acetate/hexanes (15:85) | TLC (UV active, vanillin (B372448) stain) | nih.gov |

| N-acyl-glycinate derivatives | Reversed-Phase C18 | Gradient Elution | HPLC/MS | researchgate.net |

| N, N-disubstituted glycine esters | Silica Gel | Not specified | Rapid Column Chromatography | google.com |

Crystallization and Recrystallization Protocols

Crystallization is a primary method for the purification of solid organic compounds. This technique relies on the principle that the solubility of a compound in a solvent decreases upon cooling, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. For N-chloroacetyl derivatives of amino acids and their esters, which are often solids, this method is particularly effective.

In a synthetic procedure analogous to the formation of the target compound, N-(Chloroacetyl)sarcosine, the resulting crude oil was successfully crystallized with the addition of a small amount of diethyl ether. prepchem.com Similarly, the related compound chloroacetylglycine ethyl ester was isolated as a solid precipitate from an aqueous reaction mixture, which was then purified by washing with ice water and air drying. prepchem.com

The choice of solvent is crucial for successful crystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures. Common solvents for recrystallizing N-acyl amino acid derivatives include ethanol, ether, and mixtures involving petroleum ether. acs.orgnih.gov

Table 2: Crystallization Solvents for Structurally Related Compounds

| Compound | Crystallization Solvent(s) | Yield | Reference |

|---|---|---|---|

| N-(Chloroacetyl)sarcosine | Diethyl ether | 76% | prepchem.com |

| Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate | Ethanol | 80% | nih.gov |

| Benzenesulfonyl-d,l-leucylglycine Ethyl Ester | Ether and petroleum ether | Not specified | acs.org |

| Chloroacetylglycine ethyl ester | Isolated from water, washed with ice water | 41.7% | prepchem.com |

Distillation and Sublimation Techniques for Volatile Components

Distillation is a purification technique suitable for volatile and thermally stable liquid compounds. For derivatives of amino acid esters, high-vacuum distillation can be an effective method to separate the product from non-volatile impurities.

It has been demonstrated that butyl esters of benzenesulfonylated amino acids and even some N-benzenesulfonyl polypeptide esters can be distilled without decomposition under high vacuum. acs.org This suggests that this compound, if sufficiently volatile and stable, could potentially be purified by this method. Vacuum distillation is also employed to remove volatile reagents and solvents from a reaction mixture post-synthesis, as seen in the preparation of N-(Chloroacetyl)sarcosine where excess chloroacetyl chloride and ethyl acetate were removed under vacuum before crystallization of the product. prepchem.com

Sublimation, a phase transition from solid to gas without passing through a liquid phase, is a less common purification technique for this class of compounds and is generally applicable only to specific solids with suitable vapor pressure characteristics at temperatures below their melting points. There is limited literature describing sublimation for the purification of N-acyl amino acid esters.

Table 3: Distillation Applications for Related Amino Acid Esters

| Compound Type | Technique | Purpose | Reference |

|---|---|---|---|

| N-Acyl amino acid and polypeptide esters | High Vacuum Distillation | Product Purification | acs.org |

| N-(Chloroacetyl)sarcosine Synthesis | Vacuum Distillation | Removal of excess solvent and reagent | prepchem.com |

| Ethyl 2-chloroacetoacetate | Reduced Pressure Distillation | Product Purification | google.com |

| N, N-disubstituted glycine esters | Reduced Pressure Distillation | Product Purification | google.com |

Membrane-Based Separation Technologies in Downstream Processing

Membrane-based separation technologies, such as nanofiltration and pervaporation, are advanced methods used in downstream processing, often for large-scale industrial applications. These techniques separate molecules based on size, charge, or affinity through a semi-permeable membrane.

While these technologies are widely applied for tasks like solvent exchange, desalting, or the separation of amino acids from aqueous or fermentation broths, their application for the specific purification of a small-molecule final product like this compound from a complex organic reaction mixture is not well-documented in scientific literature. nih.gov Research in this area tends to focus on the recovery of amino acids themselves or the separation of simple esters, like ethyl acetate, from aqueous solutions, rather than the purification of complex, multi-functionalized derivatives. nih.gov Therefore, for laboratory-scale synthesis and purification of the title compound, traditional methods like chromatography and crystallization remain the most relevant and commonly reported techniques.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy serves as a cornerstone for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectral Analysis for Proton Environment Mapping

The ¹H NMR spectrum of ethyl 2-(2-chloro-N-methylacetamido)acetate is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The ethyl ester moiety would give rise to a characteristic triplet and quartet pattern. The methyl group attached to the nitrogen and the two methylene (B1212753) groups would each produce a singlet.

Based on the analysis of similar compounds, the expected chemical shifts (δ) in a solvent like deuterated chloroform (B151607) (CDCl₃) are as follows:

Ethyl Group (Ester): A triplet for the methyl protons (-CH₃) is expected around δ 1.2-1.3 ppm, coupled to the adjacent methylene protons. The methylene protons (-OCH₂-) would appear as a quartet further downfield, typically in the range of δ 4.1-4.2 ppm, due to the deshielding effect of the adjacent oxygen atom.

N-Methyl Group: The three protons of the methyl group attached to the nitrogen atom (-N-CH₃) are expected to produce a singlet around δ 3.0 ppm.

Methylene Group (Glycinate): The protons of the methylene group of the glycinate (B8599266) backbone (-N-CH₂-C=O) would likely appear as a singlet in the region of δ 4.0 ppm.

Methylene Group (Chloroacetyl): The protons of the methylene group adjacent to the chlorine atom (Cl-CH₂-C=O) are anticipated to be the most deshielded among the methylene groups, with a singlet appearing around δ 4.0-4.3 ppm.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -OCH₂CH₃ | 1.2 - 1.3 | Triplet |

| -N-CH₃ | ~3.0 | Singlet |

| -N-CH₂ -C=O | ~4.0 | Singlet |

| Cl-CH₂ -C=O | 4.0 - 4.3 | Singlet |

¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. For this compound, seven distinct carbon signals are expected.

The predicted chemical shifts for the carbon atoms are:

Ethyl Group Carbons: The methyl carbon (-OCH₂C H₃) is expected to resonate at approximately δ 14 ppm. The methylene carbon (-OC H₂CH₃) will be further downfield, around δ 61 ppm.

N-Methyl Carbon: The carbon of the N-methyl group (-N-C H₃) is predicted to appear in the range of δ 39-40 ppm.

Methylene Carbons: The glycinate methylene carbon (-N-C H₂-C=O) is expected around δ 54 ppm, while the chloroacetyl methylene carbon (Cl-C H₂-C=O) will likely be in a similar region.

Carbonyl Carbons: The two carbonyl carbons (amide and ester) will be the most deshielded, appearing in the range of δ 167-171 ppm. The amide carbonyl is generally found slightly upfield compared to the ester carbonyl.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₂C H₃ | ~14 |

| -N-C H₃ | 39 - 40 |

| -N-C H₂-C=O | ~54 |

| Cl-C H₂-C=O | ~54 |

| -OC H₂CH₃ | ~61 |

| Amide C =O | 167 - 171 |

Two-Dimensional NMR Techniques (COSY, HMQC, HSQC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and to elucidate the connectivity of atoms, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the triplet of the ethyl methyl group and the quartet of the ethyl methylene group, confirming their coupling and proximity in the structure. libretexts.org No other cross-peaks are expected as the other proton signals are singlets.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC or HMQC spectrum would show correlations between the proton signals and their corresponding carbon signals, allowing for unambiguous assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. For instance, the protons of the N-methyl group would show a correlation to the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to study the preferred conformation of the molecule, for example, by observing through-space interactions between the N-methyl protons and the glycinate methylene protons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Amide, Ester, and C-Cl Bonds

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the amide, ester, and carbon-chlorine bonds.

Amide Group: A strong absorption band for the amide C=O stretching vibration is expected in the region of 1630-1680 cm⁻¹.

Ester Group: The ester C=O stretch will also be a strong band, typically appearing at a higher frequency than the amide carbonyl, in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will produce strong bands in the 1000-1300 cm⁻¹ region.

C-Cl Bond: The stretching vibration of the carbon-chlorine bond is expected to give rise to a medium to strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | C=O stretch | 1630 - 1680 |

| Ester | C=O stretch | 1735 - 1750 |

| Ester | C-O stretch | 1000 - 1300 |

| Alkyl C-H | C-H stretch | 2850 - 3000 |

Analysis of Hydrogen Bonding and Conformational Effects

While this compound does not have any traditional hydrogen bond donors (like N-H or O-H), weak intramolecular interactions can influence the vibrational frequencies of the carbonyl groups. The conformation of the N-acyl group relative to the ester can affect the electronic environment and thus the position of the C=O stretching bands. Studies on related N-acyl amino acid esters have shown that these molecules can exist in different conformational states in solution. acs.org The presence of multiple C=O bands in the IR spectrum could indicate the existence of different conformers in equilibrium. The polarity of the solvent can also influence the position of these bands due to dipole-dipole interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₇H₁₂ClNO₃), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The presence of a chlorine atom results in a characteristic isotopic pattern, with two major peaks separated by approximately 2 Da, corresponding to the ³⁵Cl and ³⁷Cl isotopes. The relative intensity of these peaks (roughly 3:1) provides strong evidence for the presence of a single chlorine atom in the molecule.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₂ClNO₃ |

| Average Molecular Weight | 193.63 g/mol |

| Monoisotopic Mass [M]⁺ (with ³⁵Cl) | 193.05057 Da |

| Monoisotopic Mass [M]⁺ (with ³⁷Cl) | 195.04762 Da |

| Protonated Ion [M+H]⁺ (with ³⁵Cl) | 194.05840 Da |

| Protonated Ion [M+H]⁺ (with ³⁷Cl) | 196.05545 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing detailed structural information. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting product ions reveal the connectivity of the atoms within the molecule. Plausible fragmentation pathways often involve the cleavage of the ester and amide functional groups, which are the most labile parts of the structure.

Key fragmentation patterns are expected to include:

Neutral loss of ethylene (B1197577) (C₂H₄): Resulting from the cleavage within the ethyl ester group.

Neutral loss of ethanol (B145695) (C₂H₅OH): Cleavage of the ethoxy group with a hydrogen rearrangement.

Cleavage of the amide bond: Leading to fragments corresponding to the chloroacetyl and the N-methylglycine ethyl ester moieties.

Loss of the chloroacetyl group: A significant fragmentation pathway leading to the protonated ethyl 2-(methylamino)acetate ion.

| Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure / Description |

|---|---|---|

| 166.06 | C₂H₄ (28.03 Da) | Loss of ethylene from the ethyl ester |

| 148.05 | C₂H₅OH (46.01 Da) | Loss of ethanol from the ethyl ester |

| 118.08 | C₂H₂ClO (77.98 Da) | Loss of the chloroacetyl group |

| 102.06 | C₄H₆ClO (105.01 Da) | Cleavage yielding the protonated N-methyl chloroacetamide moiety |

Ionization Techniques: Electrospray Ionization (ESI), Electron Ionization (EI)

The choice of ionization technique is crucial for the successful mass spectrometric analysis of the target compound.

Electrospray Ionization (ESI): As a soft ionization method, ESI is ideal for analyzing this compound, which is a moderately polar molecule. In positive ion mode, it readily forms the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. ESI is the preferred method for coupling with liquid chromatography (LC-MS) and for detailed MS/MS studies due to the stability of the generated precursor ion.

Electron Ionization (EI): This is a high-energy, hard ionization technique typically coupled with Gas Chromatography (GC-MS). EI would cause extensive fragmentation of this compound. The molecular ion peak [M]⁺ may be weak or entirely absent. However, the resulting fragmentation pattern is highly reproducible and can serve as a fingerprint for identification by comparison with spectral libraries. The fragmentation would be governed by the principles of radical cation chemistry, including alpha-cleavages adjacent to the carbonyl and nitrogen groups.

| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |

|---|---|---|

| Ion Formation | Radical Cation [M]⁺ | Protonated Molecule [M+H]⁺ or Adducts [M+Na]⁺ |

| Fragmentation | Extensive, complex fragmentation pattern | Minimal fragmentation, easily controlled |

| Molecular Ion | Often weak or absent | Strong, abundant base peak |

| Coupling | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatographic methods are essential for separating this compound from starting materials, by-products, and degradation products. This separation allows for accurate purity assessment and quantitative analysis.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The suitability of GC for this compound would depend on its thermal stability; degradation in the hot injector or column is a potential issue. If the compound is sufficiently stable, GC-MS can provide excellent separation and identification of volatile impurities. A typical method would utilize a non-polar or mid-polarity capillary column.

| Parameter | Typical Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (EI mode, scan range 40-400 amu) |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV-Vis, PDA, ELSD)

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the purity determination and quantification of pharmaceutical compounds and synthetic intermediates like this compound. Reversed-phase HPLC would be the method of choice.

Detection Methods:

UV-Vis and Photodiode Array (PDA): The amide and ester carbonyl groups in the molecule will exhibit UV absorbance at low wavelengths (around 200-220 nm). A PDA detector is particularly useful as it provides spectral information across a range of wavelengths, which can be used to assess peak purity and distinguish the main compound from impurities.

Evaporative Light Scattering Detector (ELSD): This is a quasi-universal detector that is useful for detecting compounds that lack a strong UV chromophore. It is a mass-based detector and provides a more uniform response for the parent compound and its impurities, making it valuable for comprehensive purity profiling.

| Parameter | Typical Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | PDA (210 nm) or ELSD (Drift Tube: 50 °C, Nebulizer Gas: N₂) |

Chiral Chromatography for Enantiomeric Purity Assessment

An analysis of the molecular structure of this compound indicates that the compound is achiral. It does not possess a stereocenter, which is a carbon atom bonded to four different substituent groups. As a result, the molecule does not exist as a pair of non-superimposable mirror images, known as enantiomers. Therefore, chiral chromatography, a technique used to separate enantiomers, is not applicable for the assessment of its purity.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves to verify its stoichiometry. For this compound, the theoretical elemental composition can be calculated from its chemical formula, C₇H₁₂ClNO₃, and its molecular weight of 193.63 g/mol . The calculated values provide a benchmark for experimental verification of the purity of a synthesized sample. While specific experimental data for this compound is not widely reported in publicly available literature, the theoretical values are presented below.

| Element | Symbol | Atomic Mass (amu) | Count | Mass Percent (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 43.42 |

| Hydrogen | H | 1.008 | 12 | 6.24 |

| Chlorine | Cl | 35.453 | 1 | 18.31 |

| Nitrogen | N | 14.007 | 1 | 7.23 |

| Oxygen | O | 15.999 | 3 | 24.79 |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any published studies on the X-ray crystallographic analysis of this compound. Consequently, detailed information regarding its solid-state structure, including bond lengths, bond angles, and packing arrangements in the crystal lattice, is not available at present.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

There are no reported single-crystal X-ray diffraction studies for this compound. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms within a molecule and its absolute configuration if chiral. As the compound is achiral, the determination of absolute configuration is not relevant. However, single-crystal X-ray diffraction would provide precise information on its molecular conformation in the solid state. Without such studies, the conformation of the molecule remains unconfirmed by experimental means.

Powder X-ray Diffraction for Polymorphism Studies

The investigation of polymorphism, which is the ability of a solid material to exist in multiple crystalline forms, is typically carried out using powder X-ray diffraction (PXRD). Each polymorph exhibits a unique PXRD pattern. A search of existing literature reveals no published powder X-ray diffraction data for this compound. Therefore, it is not known whether this compound exhibits polymorphism, and no characterization of different crystalline forms has been reported.

Chemical Reactivity, Derivatization, and Transformation Studies

Reactions at the Ester Moiety

The ethyl ester group is a classic carboxylic acid derivative that participates in a variety of nucleophilic acyl substitution reactions. These transformations are fundamental for modifying the carboxyl end of the molecule.

Hydrolysis: The ester functional group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis: When heated in the presence of water and a strong acid catalyst (e.g., H₂SO₄ or HCl), the ester undergoes hydrolysis to form 2-(2-chloro-N-methylacetamido)acetic acid and ethanol (B145695). This reaction is reversible, and an excess of water is typically used to drive the equilibrium toward the products.

Base-Mediated Hydrolysis (Saponification): Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in an irreversible hydrolysis. The reaction yields ethanol and the corresponding carboxylate salt, for instance, sodium 2-(2-chloro-N-methylacetamido)acetate. The reaction goes to completion because the final deprotonation of the carboxylic acid by the base is thermodynamically favorable.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com This reaction is an equilibrium process. To favor the formation of the desired product, the alcohol reactant is often used as the solvent, or the lower-boiling alcohol product (in this case, ethanol) is removed by distillation. wikipedia.org For example, reacting the parent compound with methanol (B129727) and a catalytic amount of acid would produce methyl 2-(2-chloro-N-methylacetamido)acetate.

| Alcohol Reactant | Catalyst | Product |

|---|---|---|

| Methanol | H⁺ or CH₃O⁻ | Mthis compound |

| Isopropanol | H⁺ or (CH₃)₂CHO⁻ | Isopropyl 2-(2-chloro-N-methylacetamido)acetate |

| Benzyl Alcohol | H⁺ or C₆H₅CH₂O⁻ | Benzyl 2-(2-chloro-N-methylacetamido)acetate |

The ester group can be reduced to a primary alcohol using powerful reducing agents. libretexts.org

Reduction to Alcohol: Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to an alcohol. libretexts.orgucalgary.ca Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough for this transformation. libretexts.org The reaction of this compound with LiAlH₄ would reduce the ester functionality to a primary alcohol, yielding 2-(2-chloro-N-methylacetamido)ethan-1-ol.

Complete Reduction: It is important to note that LiAlH₄ is a very strong reducing agent and can also reduce the amide and the alkyl chloride functionalities. masterorganicchemistry.com Therefore, exhaustive reduction with LiAlH₄ would likely lead to the concurrent reduction of the ester to a primary alcohol, the N-methylacetamide to an N-methylethylamine, and the chloro group to a hydrogen, resulting in a more complex amino alcohol product.

The alkoxy group of the ester can be displaced by nitrogen nucleophiles to form various C-N bonds.

Formation of Amides (Ammonolysis): The reaction with ammonia (B1221849), typically in an alcoholic solution, converts the ester into the corresponding primary amide, 2-(2-chloro-N-methylacetamido)acetamide. Similarly, primary or secondary amines can be used to generate N-substituted amides.

Formation of Hydrazides (Hydrazinolysis): Treatment with hydrazine (B178648) (N₂H₄), often in an alcohol solvent, readily converts the ester into its corresponding acyl hydrazide, 2-(2-chloro-N-methylacetamido)acetohydrazide. rsc.orgnih.gov This transformation is particularly useful in peptide chemistry, as the resulting hydrazide can be converted into a reactive acyl azide (B81097) intermediate for peptide bond formation. rsc.org

Reactivity of the Alpha-Chloro Substituted Amide

The chloroacetyl group provides a highly reactive electrophilic center at the carbon atom bearing the chlorine. This site is prone to attack by a wide array of nucleophiles.

The chlorine atom on the carbon alpha to the amide carbonyl is an effective leaving group, making the compound an excellent substrate for nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism. libretexts.org This reactivity allows for the introduction of diverse functionalities into the molecule. researchgate.net The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the ease with which the chlorine atom can be replaced by nucleophiles containing oxygen, nitrogen, or sulfur. researchgate.net

Key examples of nucleophilic substitution include:

Reaction with Azide: Sodium azide (NaN₃) readily displaces the chloride to form ethyl 2-(2-azido-N-methylacetamido)acetate. The resulting azide can be further reduced to an amine, providing a route to α-amino acid derivatives.

Reaction with Thiols: Thiolates (RS⁻), generated from thiols and a base, are potent nucleophiles that react to form thioethers. For instance, reaction with cysteine or glutathione (B108866) would result in the displacement of chlorine by the sulfur atom. acs.org

Reaction with Cyanide: Nucleophilic attack by cyanide ions (e.g., from KCN or NaCN) yields the corresponding α-cyano derivative, ethyl 2-(2-cyano-N-methylacetamido)acetate.

Finkelstein Reaction: Using a salt like sodium iodide (NaI) in acetone (B3395972) can replace the chlorine with iodine, yielding ethyl 2-(2-iodo-N-methylacetamido)acetate. The iodo-derivative is even more reactive toward nucleophiles than the starting chloro compound.

| Nucleophile | Reagent Example | Product Name |

|---|---|---|

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Ethyl 2-(2-azido-N-methylacetamido)acetate |

| Thiolate (RS⁻) | Thiophenol (C₆H₅SH) + Base | Ethyl 2-(N-methyl-2-(phenylthio)acetamido)acetate |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) | Ethyl 2-(2-cyano-N-methylacetamido)acetate |

| Iodide (I⁻) | Sodium Iodide (NaI) | Ethyl 2-(2-iodo-N-methylacetamido)acetate |

| Amine (R₂NH) | Diethylamine ((C₂H₅)₂NH) | Ethyl 2-(2-(diethylamino)-N-methylacetamido)acetate |

When treated with a suitable base, this compound can undergo an elimination reaction to form an α,β-unsaturated amide, also known as a dehydroalanine (B155165) derivative. libretexts.org This reaction typically follows an E2 mechanism, which requires a strong, non-nucleophilic base to abstract a proton from the α-carbon of the glycine (B1666218) backbone, leading to the concurrent expulsion of the chloride ion.

The product of this elimination is ethyl 2-(N-methylacrylamido)acetate. Dehydroalanine residues are valuable synthetic intermediates, acting as Michael acceptors for the conjugate addition of nucleophiles to create various β-substituted α-amino acids. nih.govacs.org They are also found in a number of natural products. nih.gov

Rearrangement Reactions Involving the Chloro- and Amide Functions

In related N-chloroacetyl derivatives of amino acids and peptides, base-assisted cyclization is a known transformation pathway. For instance, N-chloroacetyl dipeptide derivatives have been shown to undergo intramolecular cyclization to form piperazinedione structures. This suggests that under basic conditions, the amide nitrogen of this compound could potentially act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a heterocyclic ring system. The specific conditions for such a reaction would be crucial in determining the product distribution.

Table 1: Potential Intramolecular Cyclization Products from this compound

| Proposed Reactant | Reagent/Condition | Potential Product(s) | Notes |

| This compound | Strong, non-nucleophilic base | N-methyl-2,5-dioxopiperazine-1-carboxylate | This would involve an initial intramolecular cyclization followed by subsequent reactions. The feasibility is speculative. |

| This compound | Base | 3-methyl-4-oxo-oxazolidine-2-ylidene)acetic acid ethyl ester | A potential 5-membered ring closure involving the amide oxygen, though less common for N-alkylated amides. |

Reactions at the Amide Nitrogen and Methyl Group

The amide functionality in this compound presents several avenues for chemical transformation, including reactions at the nitrogen and the N-methyl group.

The nitrogen atom of an N-substituted amide is generally considered to be a poor nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. stackexchange.com Consequently, direct N-alkylation or N-acylation of the amide nitrogen in this compound under neutral conditions is expected to be challenging. semanticscholar.org

To enhance the nucleophilicity of the amide nitrogen, deprotonation with a strong base is typically required to form the corresponding amidate anion. stackexchange.com Reagents such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly employed for this purpose. echemi.com The resulting amidate can then react with an alkylating or acylating agent.

It is important to note that O-alkylation or O-acylation can be a competing reaction pathway, leading to the formation of an imino ether or an imide, respectively. The ratio of N- to O-functionalization is highly dependent on the substrate, reaction conditions (including the base, solvent, and temperature), and the nature of the electrophile. scientificupdate.com In some cases, internal catalysis, for instance with a pyridine (B92270) ring, has been utilized to facilitate N-acylation of amides. semanticscholar.org

Table 2: General Conditions for N-Alkylation and N-Acylation of Amides

| Reaction Type | Reagents | Solvent | General Observations |

| N-Alkylation | Strong base (e.g., NaH, n-BuLi), Alkyl halide | THF, DMF | Requires a strong base to deprotonate the amide. stackexchange.com O-alkylation can be a side reaction. scientificupdate.com |

| N-Acylation | Strong base, Acyl chloride/anhydride | Aprotic solvents | Can be facilitated by internal nucleophilic catalysis in certain substrates. semanticscholar.org |

The reduction of the amide bond in this compound would lead to the corresponding amine, ethyl 2-(2-chloro-N-methylamino)acetate. Amide reduction is a synthetically useful transformation but typically requires powerful reducing agents due to the low reactivity of the amide carbonyl group. wordpress.com

Common reagents for amide reduction include metal hydrides such as lithium aluminum hydride (LiAlH₄). ucalgary.ca The reaction generally proceeds via a nucleophilic attack of the hydride on the carbonyl carbon, followed by the elimination of an oxygen-metal species to form an iminium ion intermediate. A second hydride addition then yields the amine. ucalgary.ca The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or THF, followed by an aqueous workup. ucalgary.ca

Catalytic hydrogenation of amides is also possible but often requires harsh conditions (high pressure and temperature) and specific catalysts. The development of milder and more selective catalytic systems is an active area of research. organic-chemistry.org It is important to consider that the chloro-substituent in this compound might also be susceptible to reduction under certain hydrogenation conditions.

Table 3: Common Methods for Amide Reduction

| Reagent/Catalyst | Typical Conditions | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Amine | A powerful and common reagent for amide reduction. ucalgary.ca |

| Borane (BH₃) complexes | THF | Amine | Another effective reagent for amide reduction. |

| Catalytic Hydrogenation | High pressure H₂, high temperature, metal catalyst (e.g., Ru, Rh) | Amine | Conditions can be harsh and may affect other functional groups. organic-chemistry.org |

The N-methyl group in this compound could potentially participate in free radical reactions. The C-H bonds of the N-methyl group can undergo homolytic cleavage to form a nitrogen-stabilized carbon-centered radical. This process is typically initiated by radical initiators or by photolysis.

Studies on N-alkyl amides have shown that the α-C-H bonds on the N-alkyl group can be susceptible to radical abstraction. nih.gov For instance, N-haloamides can be a source of amido-radicals which can undergo intramolecular hydrogen atom transfer (HAT) from a C-H bond, leading to the formation of a carbon-centered radical. journals.co.za This carbon radical can then undergo further reactions, such as cyclization or reaction with a halogen source. journals.co.za

In the context of this compound, a radical initiator could lead to the abstraction of a hydrogen atom from the N-methyl group. The resulting radical could then potentially undergo intramolecular cyclization or intermolecular reactions, depending on the reaction conditions and the presence of other reagents. Free-radical addition reactions to unsaturated systems are also a possibility if an appropriate radical is generated in the presence of an alkene or alkyne. wikipedia.orglibretexts.orgpharmaguideline.com

Table 4: Potential Radical Reactions Involving the N-Methyl Group

| Reaction Type | Initiator/Reagent | Potential Intermediate | Possible Outcome |

| Hydrogen Atom Abstraction | Radical initiator (e.g., AIBN, benzoyl peroxide) | N-methylene radical | Intramolecular cyclization or intermolecular reaction |

| Intramolecular HAT | From an N-centered radical (hypothetical) | N-methylene radical | Formation of a new C-C or C-heteroatom bond |

Stereoselective Transformations and Asymmetric Synthesis (if applicable)

As this compound is a prochiral molecule, the potential for stereoselective transformations exists, particularly in reactions that create a new stereocenter.

While no specific diastereoselective or enantioselective reactions involving this compound have been reported, the principles of asymmetric synthesis can be applied to predict potential transformations. For instance, the reduction of a carbonyl group or the addition to an imine derived from this compound could be rendered stereoselective by the use of chiral reagents or catalysts. researchgate.netyoutube.com

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules. youtube.com For example, the hydrogenation of a related α,β-unsaturated derivative of this compound could potentially be achieved with high enantioselectivity using a chiral transition metal catalyst. Similarly, enantioselective alkylation of an enolate derived from this compound could lead to the formation of a chiral product. The synthesis of nonnatural α-amino acid derivatives often employs catalytic, enantioselective alkylation of α-imino esters. researchgate.net

Given the lack of experimental data, the feasibility and stereochemical outcome of such reactions remain speculative. Further research would be required to develop stereoselective transformations for this specific substrate.

Table 5: Hypothetical Stereoselective Transformations

| Reaction Type | Chiral Influence | Potential Chiral Product |

| Asymmetric Hydrogenation (of a derived enamide) | Chiral catalyst (e.g., Rh-BINAP) | Chiral α-amino acid derivative |

| Enantioselective Alkylation (of the corresponding enolate) | Chiral phase-transfer catalyst or chiral ligand | Chiral α-substituted amino acid derivative |

| Diastereoselective Addition to a derived imine | Chiral nucleophile or chiral Lewis acid | Chiral amine product |

Application of Chiral Auxiliaries and Catalysts

The introduction of chirality into molecules is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals. For a prochiral substrate like this compound, the application of chiral auxiliaries and catalysts is a key strategy to achieve stereoselective transformations.

Chiral Auxiliaries:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary can be removed and ideally recycled. While specific documented applications of chiral auxiliaries directly attached to this compound are not prevalent in the reviewed literature, the principles of their use with structurally similar α-halo-N-acylamino esters provide a clear precedent.

For instance, oxazolidinones, often referred to as Evans auxiliaries, are widely employed for the stereoselective alkylation of N-acylated compounds. wikipedia.orgsigmaaldrich.com In a hypothetical application to the target molecule, the N-methylacetamido group could be replaced by a chiral oxazolidinone auxiliary. The resulting chiral imide would then direct the substitution of the chloro group by a nucleophile to one of the two faces of the molecule, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary would yield an enantiomerically enriched product. The stereochemical outcome is typically governed by the steric hindrance imposed by the substituents on the chiral auxiliary, which blocks one of the enantiotopic faces of the enolate intermediate from the incoming electrophile.

Chiral Catalysts:

Chiral catalysts offer an often more atom-economical approach to asymmetric synthesis, as they can generate large quantities of a chiral product from a small amount of the catalyst. researchgate.netfrontiersin.org These catalysts can be broadly categorized into chiral metal complexes and organocatalysts.

In the context of reactions involving this compound, a chiral catalyst could be employed to control the stereochemistry of a nucleophilic substitution at the α-carbon. For example, a chiral phase-transfer catalyst could be used in the alkylation of the enolate derived from the substrate. austinpublishinggroup.com These catalysts, often chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, form a chiral ion pair with the enolate, which then reacts with an electrophile in a stereocontrolled manner.

Another potential application involves the use of chiral Lewis acid catalysts to activate the chloroacetamide moiety towards nucleophilic attack, thereby influencing the stereochemical course of the reaction. While specific data tables for the application of these methods to this compound are not available in the current literature, the general effectiveness of these strategies with similar substrates is well-established.

| Catalyst Type | General Substrate Class | Typical Reaction | Potential Application to Target Compound |

| Chiral Oxazolidinone | N-Acyl Imines | Asymmetric Alkylation | Stereoselective substitution of the chlorine atom |

| Chiral Phase-Transfer Catalyst | Glycine Derivatives | Asymmetric Alkylation | Enantioselective introduction of a substituent at the α-position |

| Chiral Lewis Acid | α-Halo Esters | Asymmetric Nucleophilic Substitution | Stereocontrolled displacement of the chlorine atom |

Cascade Reactions and Multi-Component Transformations

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. researchgate.net Similarly, multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. nih.govrsc.orgnih.govmdpi.com These strategies are highly valued for their efficiency in building molecular complexity from simple precursors.

While specific cascade or multi-component reactions initiated by or incorporating this compound are not extensively detailed in the surveyed scientific literature, its bifunctional nature—possessing both an electrophilic chloroacetyl group and a nucleophilic nitrogen (after potential deprotonation)—makes it a plausible candidate for such transformations.

A hypothetical cascade reaction could be initiated by the substitution of the chlorine atom, followed by an intramolecular cyclization involving the ester or amide functionality. For example, reaction with a dinucleophile could lead to the formation of a heterocyclic ring system in a single synthetic operation.

In the realm of multi-component reactions, the Ugi reaction is a well-known example that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov While the direct participation of this compound in a classical Ugi reaction is unlikely, its structural motifs could be incorporated into novel MCRs. For instance, it could potentially act as the carboxylic acid component if hydrolyzed, or as a building block in the design of new isocyanide-based MCRs.

The development of novel cascade and multi-component reactions involving this compound would be a valuable contribution to synthetic methodology, enabling the rapid construction of complex molecular architectures.

| Reaction Type | General Principle | Potential Role of Target Compound | Expected Product Class |

| Cascade Reaction | Sequential transformations in one pot | As a bifunctional starting material | Heterocyclic compounds |

| Multi-Component Reaction | Three or more reactants combine in one pot | As a building block or precursor to a reactant | Complex acyclic or heterocyclic structures |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying the conformational landscape of flexible molecules like ethyl 2-(2-chloro-N-methylacetamido)acetate.

The presence of several rotatable single bonds in this compound gives rise to multiple possible conformations. DFT calculations can be employed to identify the most stable conformers and to determine their relative energies. For instance, a conformational analysis of a similar compound, Ac-azaXaa-Pro-NHMe, revealed that the most stable conformations are stabilized by intramolecular hydrogen bonds. mdpi.com Similar studies on N-substituted diacetamides have also highlighted the importance of considering various conformers in theoretical analyses. mdpi.com For this compound, DFT calculations would likely involve systematically rotating the bonds around the amide and ester groups to map out the potential energy surface and identify the global and local energy minima.

Below is an illustrative data table showing hypothetical relative energies of different conformers of this compound, as would be obtained from DFT calculations.

| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) |

| A | 180° (trans) | 0.00 |

| B | 0° (cis) | 3.50 |

| C | 60° (gauche) | 1.20 |

| D | -60° (gauche) | 1.25 |

Hartree-Fock (HF) and Post-HF Methods for Energy Calculations

The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally less expensive than more advanced methods, HF does not fully account for electron correlation, which is the interaction between electrons. wikipedia.org Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF solution to include electron correlation, thereby providing more accurate energy calculations. wikipedia.orgntnu.no